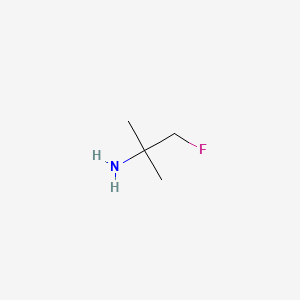

1-Fluoro-2-methylpropan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN/c1-4(2,6)3-5/h3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHODSSFYKUSDHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CF)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Fluoro 2 Methylpropan 2 Amine

Precursor Molecule Selection and Transformations

The choice of starting material is crucial in designing an efficient synthesis for 1-Fluoro-2-methylpropan-2-amine. Several plausible precursors can be envisaged based on the target molecule's structure, which features a primary amine on a tertiary carbon and a fluorine atom on an adjacent primary carbon.

One of the most direct precursors is 2-amino-2-methyl-1-propanol (B13486) . This commercially available amino alcohol provides the complete carbon skeleton and the amino group in the correct position. nih.govatamanchemicals.com The primary synthetic transformation required is the selective replacement of the hydroxyl group with a fluorine atom. This is a common strategy in organofluorine chemistry, often achieved using deoxofluorinating agents. tcichemicals.com

Another potential starting material is isobutylene . As a simple and inexpensive alkene, it can serve as a substrate for aminofluorination reactions, where an amino group and a fluorine atom are added across the double bond simultaneously. dokumen.pubresearchgate.net This approach would construct the carbon-nitrogen and carbon-fluorine bonds in a single step.

A third strategy involves the direct C-H fluorination of 2-methylpropan-2-amine (tert-butylamine). This method is atom-economical as it avoids the need for pre-functionalized substrates. nih.govbeilstein-journals.org The challenge lies in achieving regioselectivity for the fluorination of a primary C-H bond in the presence of the amine functionality.

A plausible, though less direct, route could start from 2,2-dimethylaziridine . The ring-opening of aziridines with a fluoride (B91410) source can yield β-fluoroamines. organic-chemistry.org This method would require the initial synthesis of the strained aziridine (B145994) ring.

Each of these precursors requires a distinct set of transformations and reaction conditions to yield the final product, which will be explored in the subsequent sections.

Fluorination Reagents and Reaction Systems for Amine Synthesis

The introduction of the fluorine atom is the key step in the synthesis of this compound. Various fluorination methods can be employed, broadly categorized into direct fluorination, substitution reactions, and chemoenzymatic pathways.

Direct Fluorination Approaches

Direct C-H fluorination is a powerful tool that avoids lengthy pre-functionalization steps. For a precursor like 2-methylpropan-2-amine, this would involve the selective fluorination of one of the methyl groups.

Palladium-Catalyzed C-H Fluorination : Recent advances have demonstrated the feasibility of palladium-catalyzed γ-C(sp³)–H fluorination of free amines using a transient directing group. nih.gov This strategy could be adapted for the fluorination of 2-methylpropan-2-amine.

Photochemical Fluorination : Photochemical methods offer a mild alternative for C-H fluorination. beilstein-journals.orgchemrxiv.org These reactions often proceed via radical mechanisms and can be initiated by photosensitizers.

Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) are commonly used in these transformations. researchgate.net

Fluorine Atom Introduction via Substitution Reactions

This is a more traditional and often more reliable method for introducing fluorine. The most relevant substitution reaction for this synthesis is the deoxofluorination of an alcohol.

Starting from 2-amino-2-methyl-1-propanol, the primary hydroxyl group can be replaced by fluorine using a variety of reagents. Diethylaminosulfur trifluoride (DAST) and its analogues are common reagents for this transformation. tcichemicals.com The reaction typically proceeds via an intermediate alkoxy-sulfur fluoride, followed by nucleophilic displacement by fluoride.

The table below summarizes some common deoxofluorinating agents applicable to this transformation.

| Fluorinating Reagent | Abbreviation | Typical Conditions |

| Diethylaminosulfur trifluoride | DAST | CH₂Cl₂, -78 °C to rt |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | THF, rt |

| Yarovenko-Raksha Reagent | CClF₂C(NEt₂)F | Neat or in aprotic solvent |

Another substitution-based approach is the ring-opening of 2,2-dimethylaziridine. This can be achieved using fluoride sources like amine-HF complexes, providing a direct route to the β-fluoroamine structure. organic-chemistry.org

Chemoenzymatic Synthetic Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While this compound is achiral, chemoenzymatic methods could be employed for the synthesis of chiral derivatives or to achieve high selectivity in one of the synthetic steps.

Fluorinases : These enzymes can catalyze the formation of a C-F bond from a fluoride ion and S-adenosyl-L-methionine (SAM). While their natural substrate scope is limited, engineered fluorinases could potentially be developed to accept a precursor of this compound.

Transaminases (ATAs) : Amine transaminases are widely used for the synthesis of chiral amines. A chemoenzymatic cascade could be designed where a fluorinated ketone is stereoselectively aminated by an ATA. researchgate.net For instance, 1-fluoro-2-methylpropan-2-one could be a substrate for a transaminase.

Imine Reductases (IREDs) : These enzymes can asymmetrically reduce imines to amines. A fluorinated imine could be a substrate for an IRED, leading to a chiral fluoroamine. nih.gov

These enzymatic methods often operate under mild conditions and in aqueous media, making them environmentally benign. nih.gov

Reaction Condition Optimization for this compound Synthesis

Optimizing reaction conditions is critical to maximize the yield and purity of the final product. The optimal conditions will depend on the chosen synthetic route.

For the deoxofluorination of 2-amino-2-methyl-1-propanol with DAST, key parameters to optimize include:

Temperature : These reactions are often initiated at low temperatures (-78 °C) and slowly warmed to room temperature to control the reactivity of the fluorinating agent.

Solvent : Aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) are typically used.

Stoichiometry : The molar ratio of the fluorinating agent to the alcohol needs to be carefully controlled to avoid side reactions.

The following table illustrates a hypothetical optimization for the fluorination of 2-amino-2-methyl-1-propanol.

| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DAST (1.1) | CH₂Cl₂ | -78 to rt | 4 | 65 |

| 2 | DAST (1.5) | CH₂Cl₂ | -78 to rt | 4 | 75 |

| 3 | DAST (1.1) | THF | -78 to rt | 4 | 60 |

| 4 | Deoxo-Fluor® (1.2) | CH₂Cl₂ | 0 to rt | 6 | 70 |

For the aminofluorination of isobutylene, the choice of catalyst, fluoride source, and nitrogen source are all critical. Copper-catalyzed systems have been shown to be effective for the aminofluorination of alkenes. Current time information in Bangalore, IN.

Stereoselective Synthesis of Chiral Derivatives of this compound

While this compound itself is achiral, the synthesis of its chiral derivatives is a relevant endeavor, particularly for applications in medicinal chemistry. The key challenge in creating chiral derivatives of this compound is the construction of a stereocenter, potentially at the carbon bearing the fluorine atom or at the quaternary carbon bearing the amino group if one of the methyl groups is replaced by a different substituent.

Several strategies can be employed for the stereoselective synthesis of such derivatives:

Asymmetric Fluorination : Chiral catalysts can be used to achieve enantioselective electrophilic fluorination of a suitable precursor. mdpi.com For example, a β-keto phosphonate (B1237965) or a similar substrate could undergo asymmetric fluorination to create a chiral C-F bond.

Asymmetric Mannich Reaction : The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. A stereoselective Mannich-type reaction could be used to construct a chiral center in a precursor to a derivative of this compound. dntb.gov.ua

Use of Chiral Auxiliaries : A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, such as fluorination or amination. The auxiliary can then be removed in a subsequent step.

Chemoenzymatic Methods : As discussed in section 1.2.3, enzymes like transaminases and imine reductases are inherently chiral and can be used to produce highly enantiomerically enriched amines. researchgate.netdntb.gov.ua This is a very effective strategy for accessing chiral amines.

The construction of fluorinated quaternary stereocenters is a particularly challenging area of research, but recent advances in catalysis have made it more accessible. rsc.orgrsc.org These methods could be applied to synthesize chiral analogs of this compound with a stereocenter at the C2 position.

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a foundational strategy for inducing stereoselectivity in synthesis. This approach involves the temporary incorporation of a chiral molecule to guide the formation of a new stereocenter. In the context of synthesizing chiral fluorinated amines, N-tert-butylsulfinyl imines, derived from Ellman's chiral tert-butylsulfinamide, are particularly prominent. cas.cnresearchgate.net

This strategy involves two main pathways: the stereoselective addition or reduction of fluorinated N-tert-butylsulfinyl imines, or the asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines. cas.cn The sulfinyl group activates the imine for nucleophilic attack and effectively directs the stereochemical outcome. cas.cnresearchgate.net After the desired transformation, the auxiliary can be cleaved under mild acidic conditions. researchgate.net

A key advantage of this method is the high diastereoselectivity achieved in the addition of various nucleophiles to the sulfinylimines. cas.cnrsc.org For instance, the Lewis acid-catalyzed addition of silyl (B83357) dienolates to α-fluoroalkyl sulfinylimines can yield chiral α-fluoroalkyl amines with excellent diastereoselectivities, often exceeding 99:1 dr. rsc.org The choice of Lewis acid can influence the regioselectivity of the addition. rsc.org

Another approach involves the use of enantiopure oxazolidinones as chiral auxiliaries for the synthesis of α-fluoro sulfinimime building blocks, which can then be converted to fluorinated amino acids through an asymmetric Strecker reaction. mdpi.com

Table 1: Chiral Auxiliary-Based Synthesis of Fluorinated Amines

| Auxiliary | Substrate | Reagent/Reaction | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| N-tert-butylsulfinyl | Fluorinated imines | Nucleophilic addition/Reduction | High | cas.cn |

| N-tert-butylsulfinyl | α-fluoroalkyl sulfinylimines | Silyl dienolates / Lewis Acid | up to >99:1 | rsc.org |

| Oxazolidinones | α-fluoro sulfinimimes | Asymmetric Strecker reaction | 96% (de) | mdpi.com |

Asymmetric Catalysis in Fluorinated Amine Synthesis

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. This field has seen significant advances, particularly in the hydrogenation of fluorinated imines using transition metal catalysts. acs.orgacs.org

A notable development is the use of manganese (Mn) complexes for the asymmetric hydrogenation of fluorinated ketimines. acs.org This method provides access to high-value fluorinated amines with excellent enantioselectivities (up to 98% ee) and yields (up to 99%). acs.org The success of this system is attributed to a specific chiral ferrocenyl P,N,N ligand. acs.org Historically, such hydrogenations relied on expensive precious metals like palladium (Pd), rhodium (Rh), iridium (Ir), or ruthenium (Ru). acs.orgacs.org For example, Pd(OCOCF₃)₂/(R)-Cl-MeO-BIPHEP has been used, though it required trifluoroethanol as a solvent. acs.org

Another strategy is the catalytic asymmetric fluorination. This can involve the use of a chiral anionic phase-transfer catalyst, such as a chiral phosphate, to facilitate the enantioselective fluorocyclization of olefins with a cationic fluorinating agent. nih.gov Dual-catalyst systems, combining a chiral Lewis acid and an amine, have also proven effective in the asymmetric ring-opening of epoxides to furnish β-fluoroalcohols, a related class of compounds. princeton.edu

Table 2: Asymmetric Catalysis for Fluorinated Amine Synthesis

| Catalyst System | Substrate Type | Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Mn-complex with chiral ferrocenyl P,N,N ligand | Fluorinated ketimines | Asymmetric Hydrogenation | up to 98% | acs.org |

| Pd(OCOCF₃)₂/(R)-Cl-MeO-BIPHEP | Fluorinated imines | Asymmetric Hydrogenation | N/A | acs.org |

| Chiral Phosphate Anion | Olefins | Electrophilic Fluorocyclization | High | nih.gov |

Enzymatic Catalysis in Chiral Fluorinated Amine Production

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines. whiterose.ac.uknih.gov Enzymes operate under mild conditions and exhibit high stereoselectivity, making them ideal for pharmaceutical applications. nih.govacs.org

For the synthesis of β-fluoroamines, reductive aminases (RedAms) from fungal species are particularly promising. whiterose.ac.uk These NADPH-dependent enzymes can catalyze the reductive amination of α-fluoroketones. Using ammonia (B1221849) as the amine donor, this approach can yield primary β-fluoroamines with high conversion (>90%) and excellent enantiomeric excess (85-99% ee). whiterose.ac.uk

Amine transaminases (ATAs) are another important class of enzymes used for chiral amine synthesis. whiterose.ac.ukacs.org While they can be used in kinetic resolutions of racemic β-fluoroamines to achieve high enantiopurity (up to 99% ee), the maximum theoretical yield is limited to 50%. whiterose.ac.uk Reductive aminases or other strategies like deracemization, which might combine an enantioselective deamination by an ATA with a subsequent stereoselective amination by an amine dehydrogenase (AmDH), can overcome this yield limitation. whiterose.ac.ukacs.org Protein engineering and directed evolution are continuously expanding the substrate scope and improving the catalytic efficiency of these enzymes. nih.gov

Table 3: Enzymatic Approaches to Chiral Fluoroamines

| Enzyme Class | Transformation | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Reductive Aminase (RedAm) | Reductive amination | α-fluoroacetophenones | >90% conversion, 85-99% ee, avoids 50% yield limit | whiterose.ac.uk |

| Amine Transaminase (ATA) | Kinetic Resolution | Racemic β-fluoro arylethylamines | up to 99% ee, but max 50% yield | whiterose.ac.uk |

Protecting Group Strategies in the Synthesis of Fluorinated Amines

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups, such as amines and alcohols, preventing them from undergoing unwanted reactions. nih.govnumberanalytics.com An effective protecting group strategy, particularly one employing orthogonal protection, is critical for success. numberanalytics.com Orthogonal protecting groups can be removed under distinct conditions without affecting others in the molecule. numberanalytics.com

For amines, common protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). The Cbz group is typically removed by hydrogenolysis, while the Boc group is labile under acidic conditions. nih.govnumberanalytics.com For instance, in a multi-step synthesis, an initial Boc group might be removed with HCl, followed by the introduction of a Cbz group to allow for a subsequent transformation under different conditions. nih.gov

In syntheses involving both amine and hydroxyl groups, orthogonal protection is essential. A tert-butyldimethylsilyl (TBS) group might protect an alcohol, removable with a fluoride source like TBAF, while a Cbz group protects the amine, which is stable to TBAF but removable by hydrogenation. numberanalytics.com The choice of protecting group must be carefully considered based on the stability required for the planned reaction sequence. numberanalytics.com

Table 4: Common Protecting Groups in Amine Synthesis

| Protecting Group | Abbreviation | Typical Protection Reagent | Typical Deprotection Condition | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) or HCl | nih.gov |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | nih.govnumberanalytics.com |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | HCl, H₂O or TBAF | organic-synthesis.com |

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 2 Methylpropan 2 Amine

Nucleophilic Substitution Reactions Involving the Fluoroalkyl Moiety

The presence of a fluorine atom on the alkyl group of 1-fluoro-2-methylpropan-2-amine significantly influences its reactivity in nucleophilic substitution reactions. The strong carbon-fluorine bond, the most polarized in organic chemistry, generally makes fluoride (B91410) a poor leaving group. However, the specific structural features of this molecule can lead to interesting and sometimes unexpected reactivity patterns.

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent plays a critical role in the kinetics and mechanisms of nucleophilic substitution reactions. Solvent properties such as polarity, proticity, and the ability to form hydrogen bonds can stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates and pathways. rsc.orgscispace.comcdnsciencepub.com

| Solvent Property | Effect on Nucleophilic Substitution | Rationale |

| Polarity | Can either increase or decrease reaction rates. | Increased polarity can stabilize charged transition states, accelerating the reaction. However, it can also solvate nucleophiles, decreasing their reactivity. |

| Proticity | Protic solvents can decrease the rate of reactions with anionic nucleophiles. | Hydrogen bonding with the nucleophile reduces its availability and reactivity. |

| Aproticity | Aprotic solvents can enhance the reactivity of anionic nucleophiles. | Lack of hydrogen bonding leaves the nucleophile more "naked" and reactive. |

Kinetic Studies and Rate-Limiting Steps Analysis

Kinetic studies are fundamental to understanding the mechanism of a reaction, including the identification of the rate-limiting step. For nucleophilic substitution reactions, the two primary mechanisms are SN1 and SN2.

The SN2 mechanism involves a bimolecular transition state where the nucleophile attacks as the leaving group departs. organic-chemistry.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. In contrast, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. organic-chemistry.org The rate of an SN1 reaction is typically dependent only on the concentration of the substrate.

For this compound, the primary carbon bearing the fluorine atom would generally favor an SN2 pathway. However, the tertiary nature of the adjacent carbon atom introduces significant steric hindrance, which could disfavor the backside attack required for a typical SN2 reaction. This steric hindrance might also stabilize a potential carbocation, making an SN1 pathway more plausible under certain conditions.

Detailed kinetic studies, including determining the order of the reaction with respect to each reactant, are necessary to elucidate the dominant mechanistic pathway for this compound under specific reaction conditions.

Brønsted-Type Analysis in Aminolysis Reactions

Brønsted-type analysis is a powerful tool for investigating the mechanism of reactions involving proton transfer, such as aminolysis. This analysis correlates the logarithm of the rate constant (log k) with the pKa of the participating acid or base. The slope of this correlation, the Brønsted coefficient (β), provides insight into the degree of bond formation or cleavage in the transition state.

In the context of aminolysis of a substrate like this compound, a Brønsted-type plot for a series of amine nucleophiles can reveal information about the transition state of the nucleophilic attack. A large β value (close to 1) suggests a late transition state with significant bond formation between the nucleophile and the electrophilic carbon. Conversely, a small β value (close to 0) indicates an early transition state with little bond formation.

For aminolysis reactions of similar compounds, Brønsted-type plots have been shown to be linear, with βnuc values providing evidence for the nature of the rate-limiting step. researchgate.net For instance, a linear Brønsted plot with a βnuc of 0.52 has been interpreted as the reaction proceeding through a rate-limiting formation of a Meisenheimer-like complex in SNAr reactions. researchgate.net

Electrophilic Reactivity Studies

While the primary focus is often on the nucleophilic substitution at the fluoroalkyl moiety, the amine group of this compound can also exhibit electrophilic reactivity under specific conditions. For instance, the nitrogen atom can be made electrophilic through derivatization.

Furthermore, the presence of the electron-withdrawing fluorine atom can influence the reactivity of the rest of the molecule towards electrophiles. While direct electrophilic attack on the carbon-fluorine bond is unlikely, the inductive effect of the fluorine atom can decrease the electron density on neighboring atoms, potentially affecting their reactivity towards strong electrophiles.

Oxidation Pathways of the Amine Functionality

The amine group of this compound is susceptible to oxidation. Primary amines can be oxidized to a variety of products, including nitroso compounds, nitro compounds, and imines, depending on the oxidizing agent and reaction conditions.

Common oxidizing agents used for the oxidation of amines include hydrogen peroxide, potassium permanganate, and various peroxy acids. The specific pathway and product distribution will be influenced by the steric and electronic environment of the amine. The steric hindrance provided by the tertiary carbon adjacent to the amine group in this compound may influence the accessibility of the nitrogen lone pair to the oxidizing agent.

Reduction Pathways of the Amine Functionality

The amine functionality in this compound is already in a reduced state. Therefore, direct reduction of the amine group itself is not a typical reaction pathway. However, if the amine were to be first oxidized to an imine or a nitro compound, these functionalities could then be reduced back to an amine.

Reductive amination is a common method for synthesizing amines, which involves the reduction of an imine intermediate formed from the reaction of an aldehyde or ketone with an amine. lumenlearning.com While not a direct reduction of the amine in this compound, this process highlights the reversible nature of the oxidation-reduction chemistry of the amine functional group.

Regioselectivity in Reactions Involving this compound

There are no specific studies detailing the regioselectivity of this compound in chemical reactions. As a primary amine, it would be expected to act as a nucleophile. The fluorine atom's strong electron-withdrawing inductive effect would decrease the nucleophilicity of the amine compared to its non-fluorinated analog, tert-butylamine. In reactions with electrophiles that present multiple reaction sites, such as epoxides or activated aromatic systems, the regiochemical outcome would be governed by a combination of steric hindrance from the tertiary butyl group and the electronic effects of the fluoromethyl group. However, without experimental data, any discussion of regioselectivity remains speculative. No data tables of specific regioselective reactions for this compound can be provided.

Stereoselectivity and Diastereoselectivity in Reactions of this compound (if applicable)

This compound is an achiral molecule, and therefore, reactions involving non-chiral reagents would not result in stereoselective or diastereoselective outcomes. If this amine were to react with a chiral substrate or in the presence of a chiral catalyst, the formation of diastereomeric products would be possible. The stereochemical course of such a reaction would depend on the specific mechanism and the nature of the chiral influence. However, the scientific literature reviewed contains no examples or mechanistic studies of stereoselective reactions involving this compound. Consequently, no data on enantiomeric excess (ee) or diastereomeric ratios (dr) can be reported.

Role of Intermolecular Interactions in Reaction Dynamics

The dynamics of reactions involving this compound would be influenced by various intermolecular interactions. The primary amine group is capable of acting as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. These interactions with solvents, reagents, and transition states could play a crucial role in reaction kinetics and mechanistic pathways. For instance, in nucleophilic substitution reactions, hydrogen bonding by protic solvents to the amine's lone pair could affect its nucleophilicity, while similar interactions with the leaving group could stabilize the transition state. smolecule.comresearchgate.net

While general principles suggest that intermolecular forces are critical, no specific computational or experimental studies have been published that analyze these effects for reactions involving this compound. Therefore, a quantitative description or a data-supported discussion of how intermolecular interactions modulate its reaction dynamics is not possible at this time.

Spectroscopic and Structural Elucidation of 1 Fluoro 2 Methylpropan 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For 1-fluoro-2-methylpropan-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its atomic connectivity and spatial arrangement.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would confirm the number of protons in each environment.

The methyl protons (-CH₃) would likely appear as a singlet, integrating to six protons. The fluoromethyl protons (-CH₂F) would be split into a doublet by the adjacent fluorine atom, with a characteristic geminal coupling constant (²JHF). The amine protons (-NH₂) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| (CH₃)₂C- | ~1.1 - 1.4 | Singlet (s) | N/A | 6H |

| -CH₂F | ~4.2 - 4.6 | Doublet (d) | ~45 - 50 (²JHF) | 2H |

| -NH₂ | ~1.5 - 3.0 (broad) | Singlet (s) | N/A | 2H |

Note: Predicted values are based on typical chemical shifts and coupling constants for similar structural motifs.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Due to the presence of fluorine, the signals for the carbons in close proximity to the fluorine atom will exhibit splitting.

The carbon of the fluoromethyl group (-CH₂F) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The quaternary carbon will also be coupled to the fluorine atom, but with a smaller two-bond coupling constant (²JCF). The methyl carbons will likely appear as a single resonance.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C (CH₃)₂ | ~25 - 30 | Singlet (s) | N/A |

| -C (CH₃)₂ | ~50 - 55 | Doublet (d) | ~20 - 25 (²JCF) |

| -C H₂F | ~85 - 90 | Doublet (d) | ~170 - 180 (¹JCF) |

Note: Predicted values are based on typical chemical shifts and coupling constants for similar structural motifs.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine atom. huji.ac.ilbiophysics.org Since there is only one fluorine environment in this compound, the ¹⁹F NMR spectrum is expected to show a single signal. This signal will be split into a triplet by the two adjacent protons of the fluoromethyl group, with a coupling constant corresponding to ²JHF observed in the ¹H NMR spectrum. The chemical shift of fluorine is sensitive to its electronic environment. nih.gov For aliphatic fluorides, the chemical shifts typically appear in a specific region of the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂F | ~ -220 to -230 | Triplet (t) | ~45 - 50 (²JHF) |

Note: Predicted values are based on typical chemical shifts for primary alkyl fluorides relative to a standard like CFCl₃.

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. A cross-peak between the -CH₂F protons and the -NH₂ protons might be observed, depending on the rate of proton exchange on the nitrogen atom.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. It would show a correlation between the -CH₂F protons and the -CH₂F carbon, as well as between the methyl protons and the methyl carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-F bonds.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ region. The C-N stretching vibration of aliphatic amines is typically found in the 1020-1250 cm⁻¹ range. docbrown.info

Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H stretch | 3300 - 3500 | Medium (two bands) |

| Amine | N-H bend | 1590 - 1650 | Medium |

| Alkyl | C-H stretch | 2850 - 3000 | Strong |

| Fluoroalkane | C-F stretch | 1000 - 1400 | Strong |

| Aliphatic Amine | C-N stretch | 1020 - 1250 | Medium |

Note: The IR spectrum of the related compound 2-methylpropane shows C-H stretching and bending vibrations, which would also be present here. docbrown.info The spectrum of propan-2-amine shows characteristic N-H and C-N stretching bands. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is 91.13 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 91. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. A common fragmentation pathway for primary amines is the alpha-cleavage, which would lead to the loss of a methyl radical to form a stable iminium ion. Another likely fragmentation would be the loss of a fluoromethyl radical.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 91 | [C₄H₁₀FN]⁺ (Molecular Ion) |

| 76 | [M - CH₃]⁺ |

| 58 | [M - CH₂F]⁺ |

| 30 | [CH₂NH₂]⁺ |

Note: These are predicted fragmentation patterns based on the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound, if crystallized, would be determined by a combination of steric effects from the bulky tert-butyl group and the influence of intermolecular forces, particularly hydrogen bonding involving the amine and fluoride (B91410) substituents.

Crystal Packing Analysis

For comparison, the crystal structure of trans-bis(tert-butylamine)dichloropalladium(II) reveals a layered structure where the bulky tert-butyl groups are aligned, defining the external surfaces of the layers. iucr.orgresearchgate.net This suggests that in the crystal lattice of this compound, regions dominated by van der Waals interactions between the tert-butyl groups would be segregated from regions where hydrogen bonding predominates.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 6-8 |

| b (Å) | ~ 9-12 |

| c (Å) | ~ 10-14 |

| β (°) | ~ 90-110 |

| Z | 4 |

This table presents hypothetical data based on typical values for small organic molecules and is for illustrative purposes only.

Intermolecular Hydrogen Bonding Networks

The primary intermolecular interaction governing the crystal structure of this compound would be hydrogen bonding. The amine group (-NH₂) provides two hydrogen bond donors, while the nitrogen atom itself and the highly electronegative fluorine atom can act as hydrogen bond acceptors. This would likely lead to the formation of a three-dimensional network of N-H···N and N-H···F hydrogen bonds.

The strength and geometry of these hydrogen bonds are critical in determining the final crystal structure. Studies on fluorinated organic compounds have shown that C-H···F interactions can also play a significant role in stabilizing crystal packing. mdpi.com In the case of this compound, the methyl protons could potentially engage in weak C-H···F interactions with neighboring molecules. The N-H···N hydrogen bonds are expected to be the strongest, leading to the formation of chains or dimeric motifs, which are then interconnected by the weaker N-H···F and C-H···F interactions. The competition between nitrogen and fluorine as hydrogen bond acceptors will be a key factor in the resulting supramolecular assembly.

π-π Stacking and C-H···π Interactions in Crystal Lattices

As an aliphatic amine, this compound itself does not possess any aromatic rings, and therefore, π-π stacking interactions will not be a feature of its crystal structure.

However, in derivatives of this compound that incorporate aromatic moieties, π-π stacking could become a significant structure-directing force. For instance, in an N-phenyl derivative, face-to-face or offset π-π stacking between the phenyl rings of adjacent molecules could be observed.

Furthermore, C-H···π interactions, where a C-H bond from the tert-butyl group or the fluoromethyl group interacts with the π-system of an aromatic ring in a derivative, could also contribute to the stability of the crystal lattice. The presence of the electronegative fluorine atom could influence the charge distribution in the molecule, potentially modulating the strength of any such C-H···π interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be relatively simple, characteristic of a saturated aliphatic amine. The primary electronic transitions in such compounds are of the n → σ* type, involving the promotion of a non-bonding electron from the nitrogen lone pair to an antibonding σ* orbital.

These transitions are typically weak (low molar absorptivity, ε) and occur at short wavelengths, usually below 240 nm, in the far-UV region. The presence of the fluorine atom, being a highly electronegative substituent, is expected to have a hypsochromic (blue shift) effect on the n → σ* transition compared to its non-fluorinated analog, tert-butylamine. This is due to the inductive withdrawal of electron density from the nitrogen atom, which lowers the energy of the non-bonding orbital, thereby increasing the energy gap for the n → σ* transition.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| n → σ* | < 220 | < 500 |

This table presents expected values based on the general spectroscopic properties of aliphatic amines and the anticipated electronic effects of fluorination.

The spectrum would likely consist of a single, broad absorption band peaking in the far-UV. The low intensity of this absorption is a consequence of the poor spatial overlap between the non-bonding orbital of the nitrogen and the σ* orbitals of the C-N and C-H bonds. Due to the lack of chromophores such as double bonds or aromatic rings, no absorption is expected in the visible region of the spectrum, and the compound would appear colorless.

Theoretical and Computational Chemistry Studies of 1 Fluoro 2 Methylpropan 2 Amine

Quantum Chemical (QM) Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Fluoro-2-methylpropan-2-amine at the electronic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and vibrational frequencies.

A typical DFT study involves selecting a functional and a basis set. For instance, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often employed for its balance of accuracy and computational cost. researchgate.net A basis set such as 6-31G(d,p) or a larger one like aug-cc-pVTZ can be used to describe the atomic orbitals. researchgate.net

Geometry optimization calculations using DFT would yield the most stable three-dimensional arrangement of the atoms in this compound. From this optimized geometry, various electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative DFT Calculated Properties for this compound

| Property | Illustrative Value | Unit |

| Total Energy | -311.5 | Hartrees |

| Dipole Moment | 2.1 | Debye |

| HOMO Energy | -0.25 | Hartrees |

| LUMO Energy | 0.08 | Hartrees |

| HOMO-LUMO Gap | 0.33 | Hartrees |

Note: The values in this table are illustrative and represent typical outputs from a DFT calculation. They are not based on published experimental data for this specific molecule.

Ab Initio Methods for High-Level Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic energies and intermolecular interactions. nih.gov

For this compound, high-level ab initio calculations, such as MP2/aug-cc-pVDZ, can be employed to obtain a more accurate description of electron correlation effects. nih.gov These calculations are particularly important for studying non-covalent interactions, which can be significant in fluorinated compounds. Comparing the results from these methods with DFT can help in assessing the reliability of the chosen DFT functional.

Conformational Analysis and Energy Landscapes

The presence of a rotatable bond between the C1 and C2 atoms in this compound suggests the existence of multiple conformers. Conformational analysis aims to identify these stable conformers and to map the potential energy surface (PES) associated with the rotation around this bond.

By performing a systematic scan of the F-C1-C2-N dihedral angle using quantum chemical methods, one can identify the energy minima corresponding to stable conformers (e.g., gauche and anti) and the transition states connecting them. The relative energies of these conformers are crucial for understanding the molecule's flexibility and its population distribution at a given temperature. Studies on similar molecules like 2-fluoroethylamine have shown that multiple conformers can exist with small energy differences. researchgate.net

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (F-C1-C2-N) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis. Actual values would require specific computational studies.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic description, it is computationally expensive for studying the dynamic behavior of molecules over time. Molecular mechanics and molecular dynamics simulations offer a computationally feasible approach to explore the conformational space and dynamics of this compound.

Force Field Development and Validation

Molecular mechanics methods rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. For a novel molecule like this compound, a specific and validated force field is necessary for accurate simulations.

The development of a force field for this compound would involve parameterizing the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. Parameters for fluorinated compounds can be developed for use with established force fields like AMBER. researchgate.netbiorxiv.org The process typically involves fitting the MM potential energy surface to high-quality QM data. Atomic charges, a critical component of the non-bonded interactions, can be derived using methods like the restrained electrostatic potential (RESP) fitting to the QM electrostatic potential.

Validation of the new force field is crucial and can be done by comparing the MM-calculated properties (e.g., conformational energies, densities, heats of vaporization) with either QM calculations or, if available, experimental data.

Dynamic Behavior and Conformational Sampling

With a validated force field, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of this compound. An MD simulation numerically solves Newton's equations of motion for the system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

These simulations can reveal the flexibility of the molecule, the timescales of conformational transitions, and how the molecule interacts with its environment, such as a solvent. By analyzing the MD trajectory, one can calculate various properties, including radial distribution functions to understand solvation structure and time correlation functions to study dynamic processes. For instance, MD simulations can show how the fluorine atom and the amine group influence the surrounding water molecules. nih.gov

Analysis of Potential Energy Surfaces for Reaction Pathways

The study of reaction mechanisms and kinetics relies heavily on the computational analysis of potential energy surfaces (PES). For this compound, a PES maps the energy of the system as a function of the positions of its atoms, allowing for the identification of stable molecules, intermediates, and the transition states that connect them.

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate the energies of different molecular geometries. researchgate.net By systematically exploring the geometric coordinates of reacting species, a detailed energy landscape can be constructed. For instance, the nucleophilic substitution or elimination reactions of this compound can be modeled. A PES scan can determine the energy barriers (activation energies) for competing pathways, such as an SN2 reaction at the fluorinated carbon versus an E2 elimination to form an alkene. rsc.org

Mechanistic investigations into reactions involving other fluorinated amines have demonstrated the utility of PES analysis. For example, studies on the reaction of difluorocarbene with amines have used DFT calculations to map out pathways involving rearrangement of intermediates. chinesechemsoc.org Similarly, the profound effect of fluorine substitution on the ring-opening of aziridines was rationalized by calculating the energy contributions of strain, leaving group stabilization, and electrostatic effects in the transition states. researchgate.net These approaches are directly applicable to understanding the reactivity of this compound.

Table 1: Hypothetical Potential Energy Surface Analysis for Competing Reactions

| Reaction Pathway | Reactants | Transition State (TS) | Products | Calculated Activation Energy (kcal/mol) |

| SN2 | C4H10FN + OH- | [HO···CH2-C(CH3)2-NH2···F]⁻ | HOCH2-C(CH3)2-NH2 + F- | 25.4 |

| E2 | C4H10FN + OH- | [HO···H-C(CH3)···C(F)=CH2···NH2]⁻ | H2C=C(CH3)-CH2-NH2 + H2O + F- | 22.1 |

Note: Data in this table is hypothetical and for illustrative purposes to show how PES analysis differentiates between competing reaction pathways.

Solvent Models and Solvation Free Energy Calculations

The behavior of this compound in solution is critical to its application, and computational models are essential for predicting solvation effects. The solvation free energy—the energy change associated with transferring a molecule from the gas phase to a solvent—can be calculated to understand solubility and partitioning behavior. scispace.comacs.org

Two main types of solvent models are used:

Explicit Solvent Models: The solute is placed in a box of individual solvent molecules (e.g., TIP4P for water). acs.orgoup.com This method is computationally intensive but captures specific solute-solvent interactions like hydrogen bonding. Monte Carlo or molecular dynamics simulations are used to sample configurations and calculate the free energy. acs.orgresearchgate.net

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. liverpool.ac.uk This approach is less computationally demanding and is effective for capturing bulk electrostatic effects of the solvent.

For fluorinated amines, the choice of model is crucial. The fluorine atom and the amine group can engage in specific hydrogen bonds with protic solvents, which might be better described by explicit models. acs.org Calculations on amino acid analogues show that hydration free energies are significantly influenced by electrostatic interactions and the ability to form hydrogen bonds with water. researchgate.net The introduction of fluorine is known to modulate these interactions. acs.org

Table 2: Predicted Solvation Free Energies (ΔGsolv) in Various Solvents

| Compound | Solvent | Dielectric Constant | Predicted ΔGsolv (kcal/mol) | Computational Method |

| This compound | Water | 78.4 | -5.8 | PCM/B3LYP/6-31G |

| This compound | Cyclohexane | 2.0 | -1.2 | PCM/B3LYP/6-31G |

| This compound | DMSO | 46.7 | -4.5 | PCM/B3LYP/6-31G |

| tert-Butylamine | Water | 78.4 | -4.9 | PCM/B3LYP/6-31G |

Note: Data in this table is illustrative, based on general principles of solvation for polar and fluorinated molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which aids in structure elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. liverpool.ac.uk The chemical shift for a given nucleus in this compound is determined by its local electronic environment. The highly electronegative fluorine atom will deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). libretexts.org The protons on the fluorinated methyl group (CH₂F) are expected to have a significantly higher chemical shift compared to the other methyl protons. libretexts.org

Vibrational Frequencies: The infrared (IR) spectrum can be calculated by computing the second derivatives of the energy with respect to atomic displacements. These calculations yield the vibrational frequencies and intensities of different modes. For this compound, characteristic vibrational frequencies would include the C-F stretch, N-H stretches (symmetric and asymmetric), and C-N stretch. The C-F bond typically gives a strong absorption in the 1000-1400 cm⁻¹ region. Studies on alcohol-amine complexes show that hydrogen bonding significantly redshifts the N-H and O-H stretching frequencies, an effect that can be accurately modeled computationally. rsc.org

Table 3: Predicted Spectroscopic Parameters for this compound

| Parameter | Nucleus/Bond | Predicted Value | Notes |

| ¹H NMR Chemical Shift | -C(CH₃)₂ | ~1.2 ppm | Shielded tertiary alkyl protons |

| ¹H NMR Chemical Shift | -CH₂F | ~4.5 ppm | Deshielded by adjacent fluorine |

| ¹H NMR Chemical Shift | -NH₂ | 1-5 ppm | Variable, depends on solvent and concentration |

| ¹³C NMR Chemical Shift | -C (CH₃)₂ | ~50 ppm | Quaternary carbon attached to N |

| ¹³C NMR Chemical Shift | -C H₂F | ~85 ppm | Deshielded by fluorine |

| IR Frequency | C-F Stretch | ~1380 cm⁻¹ | Strong, characteristic absorption |

| IR Frequency | N-H Stretch | ~3300-3400 cm⁻¹ | Two bands (asymmetric and symmetric) |

Note: These are estimated values based on standard chemical shift tables and computational studies of similar functional groups. libretexts.orgrsc.org

Quantitative Structure-Reactivity Relationships (QSAR) for Fluorinated Amines

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or biological activity. nih.gov For fluorinated amines, a QSAR model could predict properties like pKa, reaction rates, or receptor binding affinity. nih.gov

Developing a QSAR model involves:

Assembling a Dataset: A series of related fluorinated amines with experimentally measured reactivity data is required.

Calculating Descriptors: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies. The presence of fluorine strongly influences these. nih.gov

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP, which is affected by fluorination. tandfonline.com

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation linking the descriptors to the observed reactivity. nih.gov

QSAR studies on aromatic amines have successfully modeled properties like mutagenicity and carcinogenicity. nih.govuninsubria.it For a series of fluorinated inhibitors, QSAR analysis has helped to elucidate the contributions of hydrophobicity and electronic field effects to binding affinity. researchgate.net A similar approach for aliphatic fluorinated amines like this compound could provide valuable predictive models for their chemical and biological behavior.

Table 4: Relevant Molecular Descriptors for a QSAR Study of Fluorinated Amines

| Descriptor Class | Specific Descriptor | Typical Influence of Fluorination |

| Electronic | Partial charge on Nitrogen | Decreased (more positive) due to F inductive effect |

| Electronic | LUMO Energy | Lowered, increasing electrophilicity rsc.org |

| Hydrophobicity | LogP | Increased tandfonline.com |

| Topological | Topological Polar Surface Area (TPSA) | Minimally changed vs. non-fluorinated analog |

| Constitutional | Number of Fluorine Atoms | Directly correlated with many property changes |

Understanding the Electronic Influence of the Fluorine Atom on Amine Reactivity

The substitution of hydrogen with fluorine profoundly alters the electronic properties of an amine, leading to significant changes in reactivity. researchgate.net Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I effect). nih.govtandfonline.com

In this compound, the fluorine atom is in a beta-position to the amino group. This has several key consequences:

Reduced Basicity (pKa): The inductive effect of the fluorine atom withdraws electron density from the nitrogen atom through the carbon framework. This reduces the availability of the nitrogen lone pair to accept a proton, thereby making the amine less basic (lower pKa) compared to its non-fluorinated counterpart, tert-butylamine. nih.govrsc.org Computational studies on fluorinated cyclopropyl (B3062369) amines have shown that fluorine substitution significantly lowers the calculated proton affinity. rsc.org

Altered Nucleophilicity: While basicity and nucleophilicity are related, they are not identical. The reduced electron density on the nitrogen atom generally leads to decreased nucleophilicity. However, the stability of fluorinated amines can be complex; for example, α-fluoroamines are often unstable due to donation of the nitrogen lone pair into the antibonding σ* orbital of the C-F bond, which can facilitate fluoride (B91410) elimination. nih.govcas.cn In the β-position, this effect is much weaker but can still influence conformational preferences and reactivity.

Conformational Effects: The presence of fluorine can lead to distinct conformational preferences due to stereoelectronic effects like hyperconjugation or the gauche effect. nih.gov Interactions between the C-F bond and the nitrogen lone pair can stabilize certain rotamers over others, which can in turn affect the accessibility of the amine for reactions.

Computational analyses like Natural Bond Orbital (NBO) theory can be used to quantify these electronic interactions, such as the delocalization of the nitrogen lone pair (nN) into adjacent antibonding orbitals (σ*), providing a quantitative basis for understanding the observed reactivity. rsc.org

Applications of 1 Fluoro 2 Methylpropan 2 Amine As a Key Synthetic Intermediate

Utilization in the Construction of Complex Organic Scaffolds

As a primary amine, 1-Fluoro-2-methylpropan-2-amine can serve as a crucial nucleophile in the assembly of intricate organic scaffolds. The amine functionality allows for a wide array of chemical transformations, including but not limited to, amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. The presence of the fluoromethyl group can influence the reactivity and conformational preferences of the resulting scaffolds.

Below is a table illustrating the potential reactions for scaffold construction:

| Reaction Type | Reactant | Potential Product Scaffold |

| Acylation | Acid Chloride/Anhydride | Fluorinated Amide |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine |

| Cyclization | Dicarbonyl Compound | Nitrogen-containing Heterocycle |

Role in Multi-Step Organic Synthesis Sequences

In the context of multi-step organic synthesis, this compound can be envisioned as a key starting material or an intermediate. Its bifunctional nature (amine and fluorinated alkyl group) allows for sequential modifications, enabling the elongation and diversification of molecular structures. The primary amine can be protected, allowing for transformations on other parts of a larger molecule, and then deprotected for subsequent functionalization.

A hypothetical multi-step sequence could involve:

Protection of the amine group.

Modification of a larger molecular framework containing the protected amine.

Deprotection to reveal the free amine.

Further derivatization of the amine to introduce new functionalities.

Preparation of Novel Fluorinated Amine Derivatives

The primary amine of this compound is a gateway to a diverse range of novel fluorinated amine derivatives. Through reactions such as alkylation, arylation, and sulfonylation, the properties of the parent molecule can be finely tuned. These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships.

The following table outlines potential derivatization reactions:

| Reagent Class | Reaction Type | Derivative Class |

| Alkyl Halide | N-Alkylation | Secondary/Tertiary Alkylamines |

| Aryl Halide (with catalyst) | N-Arylation | N-Aryl Amines |

| Sulfonyl Chloride | Sulfonylation | Sulfonamides |

Strategic Integration into Diverse Synthetic Pathways

The strategic incorporation of the 1-fluoro-2-methylpropan-2-amino moiety into various synthetic pathways can be a valuable tactic for introducing fluorine into target molecules. The unique steric and electronic properties of this building block can influence the outcome of chemical reactions and the properties of the final products. For instance, its integration into a molecule could enhance lipophilicity, a key parameter in drug design.

While detailed research findings on the specific applications of this compound are limited, its structural features strongly suggest its utility as a versatile intermediate in organic synthesis for the creation of complex and potentially bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.